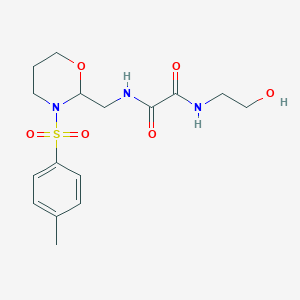

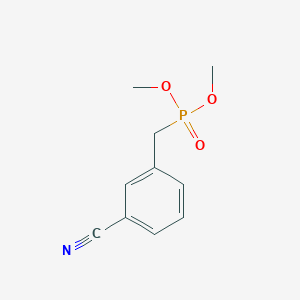

![molecular formula C10H12N2O B2921423 2-Butyl[1,3]oxazolo[4,5-b]pyridine CAS No. 104711-73-1](/img/structure/B2921423.png)

2-Butyl[1,3]oxazolo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Butyl[1,3]oxazolo[4,5-b]pyridine” is a complex organic compound. It belongs to the class of oxazolopyridines, which are heterocyclic compounds . Oxazolopyridines are known to exhibit a variety of biological activities and are important structural motifs found in numerous bioactive molecules .

Synthesis Analysis

The synthesis of oxazolopyridines involves various methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another study reported the use of a palladium-catalyzed direct C–H bond functionalization methodology to build the tricyclic scaffold .Chemical Reactions Analysis

The chemical reactions involving oxazolopyridines are diverse. For instance, the benzoxazole skeleton, a part of the structure bearing drug candidates such as benoxaprofen, is utilized as an anti-inflammatory agent .Scientific Research Applications

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]Pyridines

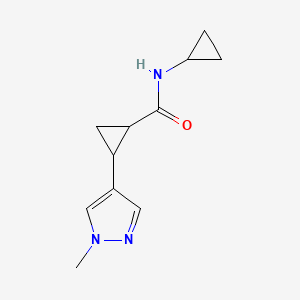

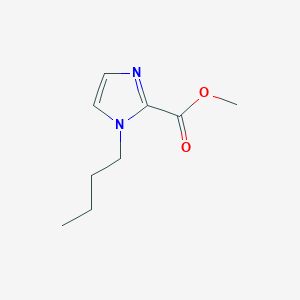

A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed. This method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for direct metal-free oxidative N-N bond formation. The process features a short reaction time and high reaction yields, showcasing the utility of this approach in constructing complex nitrogen-containing heterocycles efficiently (Zisheng Zheng et al., 2014).

Supramolecular Synthons Formation

Research on 1,2,4-triazolo[1,5-a]pyridines with different 2-substituents demonstrated their ability to form diverse supramolecular synthons in the solid state due to unique electronic and intermolecular interaction characteristics. These findings highlight the significance of 2-substituents in influencing crystal structures through various intermolecular hydrogen bonds, contributing valuable insights for pharmaceutical development and crystal engineering (Yingying Chai et al., 2019).

Antimicrobial Activities and Molecular Modeling

A study investigated the antimicrobial activities of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, finding compounds with significant activity against specific bacterial and fungal strains. Molecular docking and dynamics simulations revealed their potential mechanism of action through interactions with the DNA gyrase enzyme. Additionally, density functional theory (DFT) calculations provided insights into their electronic properties, contributing to our understanding of their antimicrobial efficacy (I. Celik et al., 2021).

Direct Arylation and Photophysical Properties

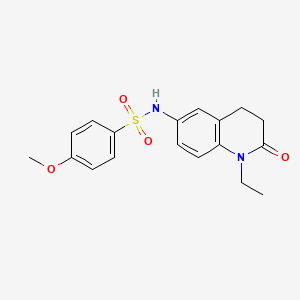

Direct Pd-catalyzed arylation of oxazolo[4,5-b]pyridine has been demonstrated to proceed efficiently at low temperatures, highlighting a method that tolerates a wide range of aryl halides. This study not only expands the toolkit for functionalizing oxazolopyridines but also underscores the potential for developing novel organic compounds with desirable electronic and photophysical properties for various applications (F. Zhuravlev, 2006).

Future Directions

Oxazolopyridines are of special interest due to their solubility and diverse biological activities. They are being explored for new research to combat multidrug-resistant pathogens . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mechanism of Action

Biochemical Pathways

Oxazole derivatives have been shown to have a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound may depend on its molecular targets.

Result of Action

Given the diverse biological activities of oxazole derivatives, this compound could potentially have a wide range of effects at the molecular and cellular levels .

Properties

IUPAC Name |

2-butyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-3-6-9-12-10-8(13-9)5-4-7-11-10/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCACHCHDQPZCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2921345.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921348.png)

![5-tert-butyl-3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2921353.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)

![2-Chloro-N-[2-(5-chloro-1,3-benzoxazol-2-yl)propan-2-yl]propanamide](/img/structure/B2921356.png)

![Ethyl 3-{[5-(azepan-1-ylsulfonyl)-2-chlorobenzoyl]amino}benzoate](/img/structure/B2921360.png)

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)